molecular formula C6H15ClN2O2S B2628619 1-(Ethylsulfonyl)piperazine hydrochloride CAS No. 859525-16-9

1-(Ethylsulfonyl)piperazine hydrochloride

Cat. No.: B2628619
CAS No.: 859525-16-9
M. Wt: 214.71
InChI Key: UBNGLICBEIFQOC-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds and approved drugs. nih.govjocpr.com The versatile nature of the piperazine ring allows for the development of novel bioactive molecules for a wide array of diseases. nih.gov Its two nitrogen atoms provide sites for substitution, enabling the creation of diverse chemical libraries for drug discovery. mdpi.com

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, antiviral, and antimalarial properties. nih.gov The presence of the piperazine moiety can influence a molecule's physicochemical properties, such as its solubility, basicity, and conformational flexibility, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. nih.gov Therefore, the synthesis and investigation of novel piperazine derivatives, such as 1-(Ethylsulfonyl)piperazine (B2401436) hydrochloride, are of significant interest to medicinal chemists.

Role of the Sulfonyl Moiety in Piperazine Derivatives

The incorporation of a sulfonyl group (SO2) into a piperazine derivative can significantly impact its biological activity. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can influence how the molecule interacts with biological targets. researchgate.net The combination of a piperazine ring and a sulfonyl group often leads to compounds with enhanced or synergistic biological effects. researchgate.net

Sulfonylpiperazine hybrids are considered an attractive scaffold in drug design due to their synthetic accessibility, metabolic stability, and relatively low toxicity. researchgate.net Research has shown that the sulfonyl group can confer a range of biological activities to molecules, including antidiabetic, anticancer, and anti-inflammatory properties. researchgate.net This makes the sulfonylpiperazine core a valuable starting point for the development of new therapeutic agents.

Overview of Academic Research Trajectories for Sulfonylpiperazines

The field of sulfonylpiperazine research is dynamic, with ongoing efforts to explore their therapeutic potential across various disease areas. A key research trajectory involves the synthesis of novel sulfonylpiperazine derivatives and their evaluation for a wide range of biological activities. researchgate.net Structure-activity relationship (SAR) studies are a common focus, aiming to understand how different substituents on the piperazine ring and the sulfonyl group affect the compound's potency and selectivity. nih.gov

Recent studies have highlighted the potential of sulfonylpiperazine derivatives as inhibitors of specific enzymes, such as α-amylase in the context of diabetes. researchgate.net Furthermore, their application in the development of agents targeting multidrug-resistant pathogens and various types of cancer is an active area of investigation. nih.govresearchgate.net The overarching goal of this research is to design and develop efficacious, selective, and safer drugs based on the sulfonylpiperazine scaffold. researchgate.net

Rationale for Comprehensive Investigation of 1-(Ethylsulfonyl)piperazine Hydrochloride

The comprehensive investigation of this compound is warranted due to its position as a fundamental building block in the synthesis of more elaborate sulfonylpiperazine derivatives. Its relatively simple structure provides a readily available starting material for the introduction of additional chemical complexity and functionality. By utilizing this compound as a scaffold, researchers can efficiently generate libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

The ethylsulfonyl group provides a specific and stable substitution on one of the piperazine nitrogens, leaving the other nitrogen available for further chemical modification. This allows for the systematic exploration of how different substituents at this position influence biological activity. Given the established therapeutic potential of the broader sulfonylpiperazine class of compounds, a thorough understanding of the properties and reactivity of foundational members like this compound is crucial for advancing this area of medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-5-3-7-4-6-8;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNGLICBEIFQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859525-16-9
Record name 1-(ethanesulfonyl)piperazine hydrochloride
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Synthetic Methodologies for 1 Ethylsulfonyl Piperazine Hydrochloride and Its Derivatives

Established Synthetic Pathways to 1-(Ethylsulfonyl)piperazine (B2401436) Hydrochloride

The most common and direct route to 1-(ethylsulfonyl)piperazine hydrochloride involves the sulfonylation of piperazine (B1678402). This method is favored for its efficiency and is adaptable to both laboratory and larger-scale production.

Reaction Mechanisms and Conditions for Sulfonylation of Piperazine

The fundamental reaction for the synthesis of 1-(ethylsulfonyl)piperazine is a nucleophilic substitution reaction. The secondary amine groups of the piperazine ring act as nucleophiles, attacking the electrophilic sulfur atom of an ethylsulfonylating agent, typically ethylsulfonyl chloride. The reaction proceeds via a stepwise mechanism. In the initial step, one of the nitrogen atoms of piperazine attacks the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of a chloride ion to yield the monosulfonylated piperazine product.

To ensure monosubstitution and prevent the formation of the undesired 1,4-bis(ethylsulfonyl)piperazine, it is crucial to control the stoichiometry of the reactants. Typically, an excess of piperazine is used relative to the ethylsulfonylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted piperazine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or an excess of piperazine itself.

Role of Precursor Piperazine Derivatives and Ethylsulfonylating Agents

The selection of appropriate starting materials is critical for a successful and selective synthesis.

Piperazine Precursors:

While piperazine itself can be used directly, employing a partially protected piperazine derivative can significantly enhance the regioselectivity of the reaction, favoring monosulfonylation. A common strategy is the in-situ formation of piperazine monohydrochloride. nih.gov This is achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride (B599025) in a suitable solvent like methanol. nih.gov The protonation of one nitrogen atom deactivates it towards sulfonylation, allowing the reaction to occur selectively at the free secondary amine. nih.gov This approach provides a simple and cost-effective alternative to using more complex protecting groups that would require additional synthesis and deprotection steps. nih.gov

Ethylsulfonylating Agents:

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

ParameterInfluence on ReactionOptimized Conditions
Temperature Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, such as the disubstituted piperazine. Lower temperatures can improve selectivity but may result in slower reaction times.The reaction is often carried out at controlled temperatures, typically ranging from 0 °C to room temperature, to ensure a balance between reaction rate and selectivity.
Solvent The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride.Dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used solvents for this type of reaction. The selection depends on the specific reactants and the desired reaction temperature.
Catalysts While the reaction can proceed without a catalyst, the use of a base is crucial for neutralizing the generated acid. In some cases, nucleophilic catalysts can be employed to accelerate the sulfonylation.A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically added in stoichiometric amounts to scavenge the HCl produced.

By carefully controlling these parameters, the synthesis of 1-(ethylsulfonyl)piperazine can be optimized to achieve high yields and purity, minimizing the need for extensive purification steps.

Multicomponent Reactions in Piperazine Sulfonamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While not as established as the direct sulfonylation of piperazine for the synthesis of the parent 1-(ethylsulfonyl)piperazine, MCRs hold significant potential for the synthesis of its more complex derivatives.

Reactions such as the Ugi and Passerini reactions are powerful tools for generating molecular diversity. For instance, a four-component Ugi reaction could potentially involve a piperazine derivative, an aldehyde or ketone, a carboxylic acid, and an isocyanide to construct complex piperazine-containing sulfonamides in a single step. Although direct application to this compound synthesis is not widely reported, the principles of MCRs are being explored for the rapid generation of libraries of related compounds for drug discovery purposes.

Advanced Synthetic Approaches to Functionalized 1-(Ethylsulfonyl)piperazine Derivatives

The 1-(ethylsulfonyl)piperazine scaffold serves as a valuable starting point for the synthesis of a wide range of functionalized derivatives with potential applications in pharmaceuticals. Advanced synthetic methods focus on the selective modification of the remaining secondary amine group.

Strategies for Regioselective Functionalization of the Piperazine Ring

With one nitrogen atom protected as a sulfonamide, the remaining secondary amine in 1-(ethylsulfonyl)piperazine is available for further functionalization. This allows for the regioselective introduction of various substituents at the N4 position.

Common strategies for the regioselective functionalization include:

N-Alkylation: The secondary amine can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Reductive amination, reacting the piperazine derivative with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. mdpi.com

N-Arylation: The introduction of an aryl group at the N4 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the piperazine derivative with an aryl halide or triflate.

Acylation and Sulfonylation: The secondary amine can also undergo acylation with acyl chlorides or anhydrides, or a second sulfonylation with a different sulfonyl chloride, to introduce further diversity at the N4 position.

These regioselective functionalization strategies are instrumental in building a library of diverse 1-(ethylsulfonyl)piperazine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Coupling Reactions for Introducing Diverse Substituents

The introduction of various substituents, typically at the N-4 position of the 1-(ethylsulfonyl)piperazine core, is crucial for developing analogues with diverse properties. This is primarily achieved through C-N bond-forming coupling reactions.

The main synthetic strategies to obtain N-arylpiperazines from aromatic compounds and piperazine are Palladium-catalyzed Buchwald–Hartwig amination, Copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. nih.gov The Buchwald–Hartwig reaction, in particular, has proven to be a robust method for coupling aryl halides or triflates with the free secondary amine of a protected piperazine. nih.gov For instance, a Boc-protected piperazine can be coupled with an aryl halide using a palladium catalyst, followed by deprotection and subsequent reaction with ethylsulfonyl chloride to yield the target structure. nih.gov

SNAr reactions are also highly effective, especially when the aromatic partner is an electron-deficient heterocycle, such as a chloropyrimidine. nih.gov This approach is frequently used in the synthesis of complex drug molecules. nih.gov

N-alkylation represents another key method for diversification. nih.gov This can be accomplished through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination. nih.gov Reductive amination involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product. nih.gov This method is widely applied in the synthesis of pharmaceutical compounds. nih.gov

Table 1: Key Coupling Reactions for N-4 Substitution of Piperazine Derivatives

Reaction Type Typical Substrates Catalyst/Reagents Type of Substituent Introduced
Buchwald–Hartwig Amination Aryl halides, Aryl triflates Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) Aryl, Heteroaryl
Ullmann–Goldberg Reaction Aryl halides Copper catalyst, Base Aryl, Heteroaryl
Nucleophilic Aromatic Substitution (SNAr) Electron-deficient Aryl/Heteroaryl halides Base (e.g., K₂CO₃, DIPEA) Electron-deficient Aryl/Heteroaryl
Reductive Amination Aldehydes, Ketones Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) Alkyl, Benzyl
Nucleophilic Substitution Alkyl halides, Alkyl sulfonates Base Alkyl

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of 1-(ethylsulfonyl)piperazine, where stereocenters are located on the carbon backbone of the piperazine ring, requires precise stereocontrol. Methodologies for achieving this often rely on the use of chiral starting materials or chiral auxiliaries. clockss.orgnih.gov

A common and effective strategy is to construct the chiral piperazine ring from readily available chiral pool starting materials, such as amino acids. researchgate.net For example, a multi-step synthesis starting from S-phenylalanine has been used to produce a (2S,6S)-disubstituted chiral piperazine. researchgate.net Key steps in such a synthesis can include reductive amination to introduce a side chain and a highly diastereoselective alkylation step to install another substituent. researchgate.net The synthesis of 2,6-disubstituted piperazines can be achieved through a modular approach where a highly diastereoselective intramolecular hydroamination is the key step. organic-chemistry.org

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, chiral glycine (B1666218) enolate synthons have been used for the highly stereoselective alkylation to produce α-amino acid derivatives, which can serve as precursors for chiral piperazines. researchgate.net The development of synthetic methodologies aimed at the efficient and stereoselective formation of carbon-substituted piperazines is of high utility, as these substituents can lead to greater target selectivity in biological applications. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies on effective purification and isolation of both the final product and its synthetic intermediates. Standard laboratory techniques such as chromatography and crystallization are routinely employed.

Chromatographic Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for the separation of complex mixtures generated during synthesis. Silica (B1680970) gel column chromatography is a standard method used to purify intermediates and final products in piperazine synthesis. clockss.org In this technique, a solution of the crude product is passed through a column packed with silica gel, and different components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). Preparative thin-layer chromatography (TLC) can also be used for purification on a smaller scale. clockss.org The choice of eluent, a solvent or a mixture of solvents, is critical for achieving good separation. Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol. clockss.org

Table 2: Examples of Chromatographic Purification in Piperazine Synthesis

Technique Stationary Phase Mobile Phase (Eluent) Application Example
Column Chromatography Silica Gel Hexane/Ethyl Acetate (2:1 v/v) Purification of a protected chiral piperazine derivative. clockss.org
Preparative TLC Silica Gel Dichloromethane/Methanol (40:1 v/v) Isolation of an amino-ester intermediate. clockss.org

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid compounds. The final product, this compound, being a salt, is often isolated by precipitation from the reaction mixture. This can be achieved by treating a solution of the free base with hydrochloric acid. orgsyn.org The resulting hydrochloride salt, which is typically less soluble, precipitates out and can be collected by filtration. orgsyn.org

Recrystallization is used to further enhance the purity of the isolated solid. This involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. mdpi.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. mdpi.com The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Isopropyl alcohol is one solvent used for the recrystallization of piperazine derivatives. mdpi.com The process can be aided by the addition of charcoal to adsorb colored impurities, followed by filtration of the hot solution before cooling. mdpi.com The pure crystals are then typically collected by suction filtration and washed with a small amount of cold solvent. orgsyn.orgmdpi.com

Green Chemistry Principles in the Synthesis of 1-(Ethylsulfonyl)piperazine Derivatives

Applying green chemistry principles to the synthesis of piperazine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net

Several sustainable strategies are being explored for piperazine synthesis. researchgate.net One-pot, multicomponent reactions are highly advantageous as they reduce the number of synthetic steps and purification stages, thereby saving time, resources, and reducing waste. researchgate.net A simplified one-pot-one-step procedure for preparing monosubstituted piperazines has been developed that avoids the need for protecting groups, a common source of waste in multi-step synthesis. mdpi.comnih.gov

The use of greener catalysts and reaction conditions is another key aspect. This includes employing heterogeneous catalysts that can be easily recovered and reused, or using purely organic photoredox catalysts to avoid potentially toxic and costly transition metals like iridium. mdpi.commdpi.com Photoredox catalysis, which uses visible light to drive chemical reactions, is considered a sustainable and greener method. organic-chemistry.orgmdpi.com

Solvent choice is also critical. Many traditional syntheses use volatile organic compounds (VOCs) that are harmful to the environment. Green chemistry encourages the use of safer solvents, or in some cases, using one of the reactants as the solvent to minimize waste. organic-chemistry.orgresearchgate.net Furthermore, energy-efficient techniques such as microwave-assisted synthesis can significantly shorten reaction times compared to conventional heating, contributing to a more sustainable process. mdpi.comresearchgate.net

Table 3: Application of Green Chemistry Principles in Piperazine Synthesis

Green Chemistry Principle Approach Advantages
Atom Economy / Waste Prevention One-pot synthesis, avoiding protecting groups. mdpi.com Reduces synthetic steps, minimizes byproducts and purification needs.
Safer Solvents & Auxiliaries Using water or reactants as solvents. organic-chemistry.orgresearchgate.net Reduces use of volatile and hazardous organic solvents.
Catalysis Use of reusable heterogeneous catalysts or organic photocatalysts. mdpi.commdpi.com Improves efficiency, minimizes waste, avoids toxic heavy metals.
Energy Efficiency Microwave-assisted synthesis, photoredox catalysis (uses light). researchgate.netmdpi.com Reduces reaction times and energy consumption compared to conventional heating.

Derivatization Strategies and Analog Design

Rational Design of Novel 1-(Ethylsulfonyl)piperazine (B2401436) Analogs

Rational design involves a targeted approach to creating new molecules based on a deep understanding of the structure-activity relationships (SAR). This includes modifying the ethylsulfonyl group, substituting the piperazine (B1678402) ring, and creating hybrid molecules. nih.gov

Exploration of Substituent Effects on the Ethylsulfonyl Group

While the ethylsulfonyl group is a common feature, its modification can significantly impact a compound's biological activity. Medicinal chemists explore replacing the ethyl group with other alkyl or aryl substituents to probe interactions with target proteins. For instance, increasing the chain length from ethyl to propyl has been investigated in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors. researchgate.net This strategy aims to optimize van der Waals interactions within the target's binding pocket.

Furthermore, replacing the alkyl chain with an aryl group, creating an arylsulfonylpiperazine, introduces a rigid structural element that can be further substituted to fine-tune electronic and steric properties. nih.gov These modifications can influence the molecule's conformation and ability to form key interactions, such as hydrogen bonds, with the biological target. The sulfonyl group itself can directly interact with residues in the enzyme flap of targets like HIV-1 protease. nih.gov

Modulation of Piperazine Ring Substitutions for Targeted Activity

The most frequently modified position on the 1-(ethylsulfonyl)piperazine scaffold is the nitrogen atom at the 4-position. This site provides a versatile handle for introducing a wide array of substituents to modulate a compound's pharmacological profile. researchgate.net This strategy is central to developing agents targeting the central nervous system (CNS), where the piperazine ring is a recurrent motif. mdpi.com

Structure-activity relationship (SAR) studies have been extensively used to develop potent compounds by attaching various cyclic and acyclic moieties at this position. nih.gov For example, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 involved optimizing the central ring and benzamide (B126) components attached to the piperazine nitrogen. researchgate.net In the development of antimalarial agents, N-phenyl and N-benzylpiperazinyl-4(1H)-quinolones have shown greater potency than analogs with longer linkers. nih.gov

The following table illustrates how different substituents at the 4-position of the piperazine ring influence the activity of various compound series.

Core Scaffold Substituent at 4-Position Target Observed Activity/Potency
1-((Cycloalkyl)methyl)benzamidePropylsulfonylpiperazineGlyT-1IC50 = 67.5 nM researchgate.net
4(1H)-Quinolone(4-Methoxybenzyl)piperazinePlasmodiumEnhanced antimalarial activity nih.gov
Indoline(3,5-Dichlorophenyl)piperazineLpxHPotent LpxH inhibition nih.gov

Design of Hybrid Molecules Incorporating Diverse Heterocycles

Molecular hybridization is a powerful strategy that combines the 1-(ethylsulfonyl)piperazine scaffold with other pharmacologically active heterocyclic rings. nih.gov This approach aims to create multifunctional molecules that can interact with multiple targets or possess improved affinity and efficacy.

Examples of this strategy include:

Thiazole-Piperazine Hybrids : Novel compounds incorporating both thiazole (B1198619) and 1-(methylsulfonyl)piperazine (B1332412) moieties have been designed and synthesized to investigate their antinociceptive (analgesic) activities. mdpi.comresearchgate.net

Bergenin-Piperazine Hybrids : Arylsulfonylpiperazines have been linked to the natural product bergenin, yielding hybrids with significant cytotoxic activity against specific cancer cell lines. rsc.orgresearchgate.net

Triazole-Piperazine Conjugates : A library of conjugates featuring a 1,2,3-triazole linked to a sulfonyl piperazine moiety has been synthesized, with some analogs showing potent tubulin polymerization inhibition and apoptosis-inducing activity in cancer cells. rsc.org

Indazole-Piperazine Fused Systems : A "heterocyclic merging" approach has been used to construct novel, stereochemically diverse indazolo-piperazines, fusing the piperazine ring directly with an indazole core. nih.gov

Synthesis of Conjugates and Prodrug Strategies

Prodrug strategies are employed to overcome limitations of a drug candidate, such as poor solubility or unfavorable pharmacokinetic properties. rsc.org A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. irjmets.com

For piperazine-containing compounds, a common approach involves creating bioreversible derivatives. researchgate.net For instance, a methyl ester prodrug can be used to mask a carboxylic acid function elsewhere in the molecule, improving properties like systemic exposure. Upon administration, endogenous esterase enzymes can cleave the ester, releasing the active acidic drug. researchgate.net While specific examples focusing solely on 1-(ethylsulfonyl)piperazine hydrochloride are not prevalent in the reviewed literature, general principles for piperazine-containing drugs are applicable. For example, masking a piperazine nitrogen with a group that is cleaved in vivo could temporarily alter the compound's basicity and solubility, potentially enhancing absorption. irjmets.com

Antibody-drug conjugates (ADCs) represent a sophisticated conjugate strategy where a potent cytotoxic agent is linked to a monoclonal antibody. researchgate.net This approach allows for targeted delivery of the drug to cancer cells, and piperazine-containing molecules can be incorporated as part of the cytotoxic payload or linker system.

Scaffold Hopping and Bioisosteric Replacements in Analog Development

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics used to discover novel chemotypes with improved properties while retaining the biological activity of the original molecule. nih.govnih.gov

Scaffold Hopping involves replacing the core molecular framework (the scaffold) with a different one that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net In the context of 1-(ethylsulfonyl)piperazine, the piperazine ring itself could be "hopped" to another cyclic diamine, such as a substituted diazepane or a constrained bicyclic amine, to explore new chemical space and potentially improve properties like CNS penetration or metabolic stability. enamine.net

Bioisosteric Replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net The 1-(ethylsulfonyl)piperazine moiety itself is often considered a bioisostere. The sulfonamide group, for example, can act as a non-classical bioisostere of an amide or ester, offering different hydrogen bonding capabilities and improved metabolic stability. In one design strategy for HIV-1 protease inhibitors, a sulfonamide moiety was incorporated to directly bind to flap residues of the enzyme, displacing a bridging water molecule that was present with an earlier generation inhibitor. nih.gov

The following table lists some potential bioisosteric replacements for components of the 1-(ethylsulfonyl)piperazine scaffold.

Original Group Potential Bioisostere(s) Rationale for Replacement
Piperazine RingSpirodiamine, Diazepane, Constrained Bicyclic AmineAlter pharmacokinetic properties, reduce cytotoxicity, explore novel chemical space. enamine.net
Sulfonyl Group (-SO2-)Sulfoximine (-S(O)NH-), Reverse Sulfonamide (-NHSO2-)Modulate hydrogen bonding capacity, alter polarity and pKa.
Ethyl Group (-CH2CH3)Cyclopropyl, Phenyl, Methoxy (B1213986)Alter steric bulk, introduce rigidity, modify metabolic stability.

These advanced strategies are integral to modern drug design, enabling chemists to navigate away from problematic structures, secure novel intellectual property, and optimize lead compounds into clinical candidates. nih.govresearchgate.net

Pharmacological and Biological Activities Pre Clinical Investigations

Investigation of Molecular Targets and Ligand-Target Interactions

The ethylsulfonyl piperazine (B1678402) moiety is a structural component in various compounds designed to interact with specific biological targets, including receptors, enzymes, and other cellular components.

Pre-clinical research, particularly through in silico models, has explored the interaction of compounds containing the sulfonylpiperazine scaffold with key receptors in the central nervous system. Molecular docking studies on novel thiazole-piperazine derivatives, some of which include a methylsulfonyl group, have demonstrated significant interactions with opioid receptors. mdpi.com These computational analyses support pharmacological findings by revealing that these active compounds likely bind to both µ- and δ-opioid receptor proteins. mdpi.com The antinociceptive effects observed in animal models for these compounds are believed to be mediated, at least in part, by their activation of the opioidergic system. mdpi.comresearchgate.net This suggests that the piperazine core, functionalized with a sulfonyl group, is a promising scaffold for developing ligands that target the opioid system.

The inhibitory potential of sulfonylpiperazine-related structures has been evaluated against several enzymes.

α-Amylase: Direct studies investigating the inhibitory activity of 1-(Ethylsulfonyl)piperazine (B2401436) hydrochloride against α-amylase were not identified in the reviewed literature.

SARS-CoV-2 Protease: The piperazine scaffold is featured in several compounds designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro/3CLpro), a critical enzyme for viral replication. nih.govencyclopedia.pub Molecular docking studies of various piperazine-based ligands have shown favorable binding energies and strong hydrogen bonding interactions within the active site of the protease. nih.gov Specifically, a series of non-peptide covalent inhibitors incorporating a piperazine scaffold demonstrated significant enzymatic inhibition of Mpro, with IC50 values in the micromolar range. nih.gov These findings highlight the potential of the piperazine moiety as a foundational element for designing novel SARS-CoV-2 protease inhibitors. nih.gov

Carbonic Anhydrase: The ethylsulfonyl group is a sulfonamide derivative, a class of compounds well-established as carbonic anhydrase inhibitors (CAIs). nih.govdrugs.comentokey.comwikipedia.org CAIs are used clinically for various conditions, including glaucoma. wikipedia.org While direct enzymatic assays on 1-(Ethylsulfonyl)piperazine hydrochloride were not found, its structural similarity to known sulfonamide-based inhibitors suggests a potential for interaction with carbonic anhydrase isozymes.

Transglutaminase: Information regarding the inhibition of transglutaminase by this specific compound or its close analogues is not available in the reviewed scientific literature.

Other Enzymes: In broader enzyme inhibition screens, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were evaluated against several enzymes. researchgate.netpjps.pkresearchgate.net While these compounds showed weak to no inhibition of lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), some derivatives displayed moderate inhibitory activity against α-glucosidase. pjps.pkresearchgate.net

Table 1: Enzyme Inhibition Profile of Structurally Related Sulfonylpiperazine Derivatives

Enzyme Target Compound Class Findings Reference(s)
SARS-CoV-2 Mpro Piperazine-based covalent inhibitors Potent enzymatic inhibition (IC50 = 0.18 µM for lead compound GD-9). nih.gov
α-Glucosidase 1-Arylsulfonyl-4-phenylpiperazines Moderate inhibitory activity observed for some derivatives. pjps.pkresearchgate.net
Acetylcholinesterase (AChE) 1-Arylsulfonyl-4-phenylpiperazines Weak or no inhibition. pjps.pkresearchgate.net
Butyrylcholinesterase (BChE) 1-Arylsulfonyl-4-phenylpiperazines Weak or no inhibition. pjps.pkresearchgate.net

While many centrally-acting drugs containing a piperazine moiety are known to interact with various ion channels and neurotransmitter transporters, specific pre-clinical data detailing the modulatory effects of this compound on these targets are not extensively documented in the available literature. The interplay between transporters and drug disposition is complex, and specific potent inhibitors for each transporter are often lacking, which makes defining these interactions challenging. nih.gov

Pre-clinical Evaluation of Biological Activity Profiles

The therapeutic potential of compounds structurally related to this compound has been assessed in various pre-clinical models.

Derivatives containing the piperazine scaffold have demonstrated significant antinociceptive properties in various animal models of pain. nih.gov A study on novel thiazole-piperazine derivatives, which share the core piperazine structure and in some cases a sulfonyl group, showed potent centrally and peripherally mediated antinociceptive effects. mdpi.comresearchgate.net

In thermal nociception models, such as the hot-plate and tail-clip tests, active compounds significantly increased the latency of response in mice, indicating a centrally mediated analgesic effect. mdpi.com In a model of visceral pain, the acetic acid-induced writhing test, these compounds also reduced the number of writhing behaviors, demonstrating peripheral antinociceptive activity. mdpi.com The antinociceptive effects of the most active compounds in the thermal tests were reversed by pre-treatment with naloxone, an opioid receptor antagonist, confirming the involvement of the opioidergic system. mdpi.com

Table 2: Antinociceptive Activity of Thiazole-Piperazine Derivatives in Thermal Nociception Models

Pre-clinical Test Active Compound Group Observed Effect (% MPE) Mechanism Implication Reference(s)
Tail-Clip Test Compounds 3a, 3b, 3c, 3f, 3g Significant increase in MPE% vs. control Central Antinociception mdpi.com
Hot-Plate Test Compounds 3a, 3b, 3c, 3f, 3g Significant increase in MPE% vs. control Central Antinociception mdpi.com
Naloxone Reversal Compounds 3a, 3b, 3c, 3f, 3g Antinociceptive effects were abolished Opioidergic System Involvement mdpi.com

MPE = Maximum Possible Effect

The piperazine nucleus is a versatile scaffold found in numerous compounds with a broad spectrum of antimicrobial activities. apjhs.comderpharmachemica.com

Antimicrobial Activity: Various studies have confirmed the antibacterial and antifungal potential of piperazine derivatives. nih.govijcmas.com More specifically, compounds featuring a sulfonylpiperazine structure have shown potent activity. A series of pyridinyl sulfonyl piperazine compounds were developed as inhibitors of LpxH, an essential enzyme in the lipopolysaccharide biosynthesis pathway of Gram-negative bacteria. nih.gov These inhibitors exhibited potent antibiotic activity against wild-type Enterobacterales such as K. pneumoniae and E. coli. nih.gov Another class of sulfonylpiperazine compounds was identified as inhibitors of red blood cell invasion by Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds act by interfering with the parasite's actin-1/profilin dynamics, a novel antimalarial mechanism. nih.gov

Antifilarial Properties: The piperazine ring is the core component of Diethylcarbamazine (Hetrazan), a drug historically used in the treatment of filariasis. This indicates that the piperazine scaffold has been successfully utilized to develop agents against parasitic filarial worms, although this activity has not been specifically reported for this compound itself.

Antiviral Efficacy Studies (e.g., SARS-CoV-2, HIV)

The piperazine nucleus is a core component in a variety of compounds demonstrating a broad spectrum of pharmaceutical applications, including antiviral activity. arabjchem.org Research into piperazine derivatives has identified their potential against several viruses, establishing the pharmacological importance of this scaffold in antiviral drug development. arabjchem.org

Derivatives of piperazine have shown notable efficacy against Human Immunodeficiency Virus (HIV). For instance, certain piperazine-based derivatives have exhibited excellent anti-HIV-1 wild-type activities, with EC50 values as low as 0.0033 µM. arabjchem.org Some of these compounds also demonstrated significant activity against resistant virus strains. arabjchem.org The versatility of the piperazine structure allows for modifications that have led to the synthesis of potent anti-HIV agents, including non-nucleoside reverse transcriptase inhibitors. arabjchem.org

In the context of the COVID-19 pandemic, the role of p97, a host cell protein involved in viral replication, has been a target for antiviral strategies. mdpi.com Pharmaceutical inhibition of p97 has been shown to have antiviral effects against various viruses, and importantly, p97 inhibitors have demonstrated excellent antiviral activity against SARS-CoV-2. mdpi.com While direct studies on this compound are not specified, the broader class of piperazine-containing compounds is under investigation for its potential to inhibit viral replication mechanisms. arabjchem.orgmdpi.com The development of antiviral agents often involves targeting viral proteases, and piperazine derivatives have been explored for their ability to inhibit enzymes like the HIV-1 aspartate protease. nih.gov

Anticancer Potential in Cell-Based Assays

The anticancer properties of piperazine derivatives, particularly those containing a sulfonamide group, have been a subject of extensive research. These compounds have been evaluated for their cytotoxic action against various cancer cell lines. mdpi.comnih.gov

Studies on derivatives of p-chlorobenzenesulfonylpiperazine have shown notable cytotoxicity against breast cancer cell lines, such as MCF7, with IC50 values in the low micromolar range. mdpi.com The selectivity of these compounds is a key area of investigation, with some derivatives showing high cytotoxicity towards tumor cells while being relatively non-cytotoxic to non-tumoral cell lines. mdpi.com For example, one compound exhibited an IC50 of 4.48 μM against the MCF7 cell line with a selectivity index greater than 35.6. mdpi.com

Further research into arylpiperazine derivatives has identified compounds with strong cytotoxic activities against human prostate cancer cell lines, including LNCaP and DU145. mdpi.com Some of these derivatives showed IC50 values below 5 µM. mdpi.com Similarly, chrysin-based sulfonylpiperazines have demonstrated promising anticancer potential against various cell lines such as SK-OV3, HeLa, HT-29, and A-549. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov

Below is a table summarizing the cytotoxic activity of selected piperazine derivatives in different cancer cell lines.

Compound ClassCancer Cell LineIC50 ValueReference
p-chlorobenzenesulfonylpiperazine derivativeMCF7 (Breast)4.48 µM mdpi.com
Arylpiperazine derivativeLNCaP (Prostate)< 5 µM mdpi.com
Arylpiperazine derivativeDU145 (Prostate)8.25 µM mdpi.com
1,2,4-triazine sulfonamide derivativeDLD-1 (Colon)1.7 µM nih.gov
1,2,4-triazine sulfonamide derivativeHT-29 (Colon)5.6 µM nih.gov
Halogenated chrysin-sulfonylpiperazineSK-OV3, HeLa, HT-29Promising Activity nih.gov
Methoxy (B1213986) chrysin-sulfonylpiperazineA-549, HT-29Beneficial Effects nih.gov

Antidiabetic Activity Investigations

Derivatives of 1-(Ethylsulfonyl)piperazine are being explored for their potential in managing Type 2 Diabetes Mellitus (T2DM). A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and its inhibition is a validated strategy for treating T2DM. pensoft.netresearchgate.net

Piperazine sulphonamide derivatives have been designed and synthesized as DPP-4 inhibitors. pensoft.netnih.gov In vitro assays have shown that these compounds can inhibit the DPP-4 enzyme. One promising compound demonstrated 27.32% inhibition at a 10µmol L-1 concentration. pensoft.netresearchgate.net Subsequent in vivo studies in animal models of diabetes showed that this compound could decrease blood glucose levels in a dose-dependent manner. pensoft.netresearchgate.net Chronic administration over 21 days in streptozotocin-induced diabetic rats resulted in a significant reduction in serum glucose levels. pensoft.netresearchgate.net

The structure-activity relationship studies suggest that substitutions on the phenyl group attached to the piperazine ring, such as methoxy and fluoro groups, can enhance the DPP-4 inhibitory activity. pensoft.net The antidiabetic effect of these compounds is attributed to their ability to increase the levels of incretin (B1656795) hormones like GLP-1, which in turn boosts insulin (B600854) release and helps maintain normal blood sugar levels. pensoft.netresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of piperazine derivatives has been demonstrated in various pre-clinical models. These compounds have been shown to possess both anti-nociceptive and anti-inflammatory properties. nih.govnih.gov

In studies using carrageenan-induced paw edema, a common model for acute inflammation, certain piperazine derivatives significantly reduced edema formation. nih.govnih.gov These compounds were also effective in reducing cell migration and protein exudation in carrageenan-induced pleurisy tests. nih.gov The mechanism underlying these effects appears to involve the reduction of pro-inflammatory cytokines. For example, one study found that a piperazine derivative reduced the levels of TNF-α and IL-1β in the pleural exudate. nih.gov

Furthermore, the anti-nociceptive effects have been observed in tests such as the acetic acid-induced writhing test and the formalin test. nih.govnih.gov The involvement of the serotonergic pathway in the anti-nociceptive and anti-inflammatory effects of some piperazine derivatives has also been suggested. nih.gov

Test ModelEffect of Piperazine DerivativeKey FindingsReference
Carrageenan-induced paw edemaReduced edemaDose-dependent reduction in paw volume nih.govnih.gov
Carrageenan-induced pleurisyReduced cell migration & protein exudationReduction of polymorphonuclear cells nih.govnih.gov
Cytokine Level MeasurementReduced TNF-α and IL-1βLower levels of pro-inflammatory cytokines nih.gov
Acetic acid-induced writhingDecreased number of writhingsDose-dependent analgesic effect nih.gov
Formalin testReduced paw licking timeEffect observed in the inflammatory phase nih.govnih.gov

Antioxidant Properties

Piperazine derivatives have been identified as possessing significant antioxidant activity. The piperazine ring can be coupled with various other heterocyclic structures to enhance these properties. researchgate.net

Several studies have evaluated the free radical scavenging potential of these compounds using methods like the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) assays. nih.govnih.gov For instance, chrysin-based sulfonylpiperazines, particularly those with trifluoromethoxy and methoxy group substitutions, have exhibited potent antioxidant activity against both DPPH and ABTS radicals. nih.gov

The presence of a hydroxyl group in the structure of piperazine derivatives appears to be crucial for their antioxidant properties. nih.gov In addition to direct radical scavenging, some piperazine-containing compounds have been shown to significantly inhibit lipid peroxidation. researchgate.netnih.gov Natural compounds like α-lipoic acid, when attached to a piperazine ring, have also shown improved antioxidant activity. researchgate.net

Impact on Neurotransmitter Systems and Psychopharmacology Research

The piperazine scaffold is a key structural feature in many drugs that act on the central nervous system (CNS). nih.gov These compounds are known to interact with various neurotransmitter systems, which are crucial in the pathophysiology and treatment of psychiatric disorders. scitechnol.comnppsychnavigator.com

Research has shown that piperazine derivatives can modulate serotonergic, dopaminergic, and opioidergic systems. nih.govscitechnol.com For example, certain thiazole-piperazine derivatives have demonstrated antinociceptive effects that are mediated through the opioidergic system, with molecular docking studies showing interactions with µ- and δ-opioid receptors. nih.gov The involvement of 5-HT1A and 5-HT2A serotonergic receptors has also been implicated in the analgesic effects of some piperazine compounds. nih.gov

The ability of these compounds to interact with multiple targets within the complex network of neurotransmitter systems is a growing area of interest in psychopharmacology. nih.gov This polypharmacology may offer the potential for higher efficacy in treating complex neuropsychiatric disorders. nih.gov The study of how these drugs modulate neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) is fundamental to developing more targeted and effective treatments. scitechnol.comnppsychnavigator.com

Modulation of Biochemical Pathways by 1-(Ethylsulfonyl)piperazine Derivatives

Derivatives of 1-(Ethylsulfonyl)piperazine exert their biological effects by modulating various biochemical pathways. Their diverse pharmacological activities are a result of their interaction with specific molecular targets within these pathways.

In the context of cancer, these compounds have been shown to induce apoptosis, a form of programmed cell death. nih.gov This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways, which involve a cascade of signaling molecules. nih.gov Furthermore, some sulfonamide derivatives have been found to decrease the concentration of molecules like sICAM-1 and mTOR, which are involved in cancer pathogenesis and progression. nih.gov

For their antidiabetic effects, piperazine sulphonamides act as inhibitors of the DPP-4 enzyme. pensoft.net By inhibiting DPP-4, they prevent the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon (B607659) release, which are key processes in glucose homeostasis. pensoft.netresearchgate.net

The anti-inflammatory actions are mediated by the downregulation of inflammatory signaling pathways. This includes reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of the inflammatory response. nih.gov Some derivatives also appear to modulate the serotonergic system to produce their anti-inflammatory and analgesic effects. nih.gov

The bioactivation of piperazine-containing drugs can sometimes lead to the formation of reactive intermediates through metabolic pathways, which is an important consideration in drug design and development. researchgate.net Understanding these biotransformation pathways is crucial for designing stable drug candidates with reduced metabolic liabilities. researchgate.net

Mechanisms of Action Elucidation in Pre-clinical Contexts

A thorough search of publicly available scientific literature and patent databases did not yield any specific preclinical studies on the mechanism of action of this compound. Therefore, no detailed research findings or data tables can be presented for this specific compound.

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophores for Biological Activity

A pharmacophore model outlines the essential molecular features necessary for biological activity. For derivatives of 1-(ethylsulfonyl)piperazine (B2401436), several key pharmacophoric elements have been identified that contribute to their interaction with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov

Commonly identified features include:

A Basic Nitrogen Atom: The piperazine (B1678402) ring contains a nitrogen atom that is typically protonated at physiological pH. This positively charged center is often crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid) in the target's binding pocket. nih.govmdpi.com

Hydrogen Bond Acceptors: The oxygen atoms of the ethylsulfonyl group act as strong hydrogen bond acceptors. nih.gov This feature allows for precise anchoring of the ligand within the binding site through interactions with hydrogen bond donor residues.

Hydrophobic/Aromatic Regions: Many active analogs incorporate aromatic or hydrophobic groups, often attached to the second nitrogen of the piperazine ring. These groups interact with hydrophobic pockets in the receptor, contributing significantly to binding affinity. nih.govresearchgate.net

Impact of Substituent Variations on Ligand-Target Interactions

Systematic modification of the 1-(ethylsulfonyl)piperazine scaffold has provided deep insights into how different substituents influence potency and selectivity. These studies often involve creating a library of analogs by varying substituents on both the piperazine ring and any attached aryl groups.

In a study of sulfonylpiperazine analogs as negative allosteric modulators of neuronal nicotinic receptors (nAChRs), researchers synthesized a series of compounds to probe the SAR. nih.govnih.gov A lead compound featuring a p-fluorobenzenesulfonyl piperazine moiety was modified at various positions. The findings revealed that:

Substitution on the Sulfonyl-Aryl Ring: The position of substituents on the aryl ring attached to the sulfonyl group significantly impacts selectivity. For example, an ortho-fluoro substitution on the phenylsulfonyl ring led to a 12-fold increase in relative selectivity for Hα4β2 nAChRs over Hα3β4 nAChRs. nih.gov In contrast, a para-fluoro substitution showed no preference between the two receptor subtypes. nih.gov

Modification of the Other Piperazine Substituent: Replacing an N-linked bromophenyl group with other aromatic systems also altered activity. A simple phenyl group increased potency at both Hα4β2 and Hα3β4 nAChRs two-fold, whereas a pyridinyl analog decreased potency at both. nih.gov

These results underscore the sensitivity of the ligand-target interaction to the electronic and steric properties of the substituents. Electron-withdrawing groups and their specific placement can fine-tune the electronic distribution and conformation of the molecule, leading to optimized interactions with the target protein. nih.gov

Table 1: Impact of Substituent Variation on nAChR Modulation nih.gov
CompoundModification from Lead CompoundHα4β2 nAChR IC50 (µM)Hα3β4 nAChR IC50 (µM)Key Finding
Lead Compound (1)N/A (p-fluorobenzenesulfonyl)9.39.0Baseline activity, non-selective.
Analog 16o-fluorophenyl on sulfonyl group8.073.1Ortho-fluoro substitution dramatically increases selectivity for Hα4β2.
Analog 18Replaced bromophenyl with phenyl4.14.6Phenyl group increases potency at both subtypes.
Analog 17Replaced bromophenyl with pyridinyl20.349.6Pyridinyl group decreases potency.

Conformational Analysis and its Influence on Biological Profiles

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the receptor's binding site. The 1-(ethylsulfonyl)piperazine scaffold has several key areas of conformational flexibility that influence its biological profile.

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that N-acylated piperazines exhibit complex conformational behavior. nih.govrsc.org This arises from two main phenomena:

Piperazine Ring Inversion: Like cyclohexane, the piperazine ring typically adopts a chair conformation. It can undergo a "ring flip" between two chair forms. The energy barrier for this inversion is influenced by the substituents on the nitrogen atoms. nih.gov For many 2-substituted piperazines, an axial conformation is preferred, which can orient other key functional groups into a specific orientation that mimics endogenous ligands. nih.gov

Restricted Bond Rotation: The N-S bond of the sulfonamide has a degree of rotational restriction. This, combined with rotation around other single bonds, leads to the existence of multiple stable conformers (rotamers) at room temperature. nih.gov The energy barrier for this rotation can be significant, ranging from 56 to 80 kJ mol⁻¹. nih.govrsc.org

The energetically preferred conformation places the substituents in positions that minimize steric hindrance and optimize electronic interactions. For example, an axial orientation of a substituent on the piperazine ring might be stabilized by intramolecular hydrogen bonds, which locks the molecule into a bioactive conformation. nih.gov This conformational preference is a determining factor in how the molecule presents its pharmacophoric features to the target, directly impacting its binding affinity and efficacy.

Physicochemical Property Modulation for Optimized Activity

Basicity (pKa): The piperazine ring has two nitrogen atoms, making it basic. The pKa value determines the extent to which these nitrogens are protonated at physiological pH. This is critical for forming ionic bonds with the target receptor. mdpi.com The basicity can be modulated by the electronic nature of the substituents. Electron-withdrawing groups, such as the ethylsulfonyl group, decrease the basicity of the adjacent nitrogen atom. Further substitutions on other parts of the molecule can fine-tune the pKa to an optimal range for target engagement and cell permeability.

Optimizing these properties is a key goal of SAR studies. By making systematic chemical modifications, medicinal chemists can improve a compound's potency while ensuring it has the necessary properties to be an effective drug. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For sulfonylpiperazine derivatives, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. jetir.orgresearchgate.net

A typical QSAR study involves:

Dataset Collection: A set of analogs with experimentally measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its topology (e.g., connectivity indices), electronic properties (e.g., partial charges), and spatial characteristics (e.g., molecular volume, surface area). researchgate.netresearchgate.net

Model Generation: Statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates a combination of descriptors with the observed biological activity. jetir.orgresearchgate.net

For example, a QSAR model for a series of piperidine (B6355638) sulfonamide inhibitors might take the form:

log(1/IC₅₀) = c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C) + constant

In this hypothetical model, Descriptors A and B (e.g., related to hydrophobicity or specific electronic features) have a positive correlation with activity, while Descriptor C (e.g., related to steric bulk) has a negative correlation. Such models provide valuable insights into the structural requirements for activity. Studies on related piperazine and sulfonamide analogs have developed robust QSAR models that highlight the importance of descriptors related to hydrophobicity, steric properties, and electronic features in determining biological activity. nih.govresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand (like a derivative of 1-(Ethylsulfonyl)piperazine) into the binding site of a target protein.

Prediction of Binding Modes and Affinities

For a molecule derived from 1-(Ethylsulfonyl)piperazine (B2401436) hydrochloride, docking simulations would predict how it fits within a protein's binding pocket. nih.gov This involves exploring various possible conformations of the ligand and its orientation relative to the protein. The simulation calculates a scoring function to estimate the binding affinity, which helps in ranking different potential drug candidates. Studies on various piperazine (B1678402) derivatives have successfully used molecular docking to predict their binding modes and affinities with targets like the deoxycytidine triphosphate pyrophosphatase (dCTPase) enzyme and sigma receptors. nih.govindexcopernicus.com The ethylsulfonyl and piperazine groups would be analyzed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the protein. ontosight.ai

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are crucial for the ligand's binding. researchgate.net These interactions are vital for the stability of the ligand-protein complex. For instance, research on piperazine-like compounds has identified specific residues in the lysine-binding pocket of certain proteins that are essential for interaction. researchgate.net By understanding which amino acids interact with the ethylsulfonyl and piperazine moieties, researchers can design more potent and selective inhibitors.

A hypothetical data table illustrating the kind of data generated from such a study is presented below:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5Lys72, Glu91Hydrogen Bond
Val58, Leu142Hydrophobic
Protease B-7.2Asp25, Asp215Hydrogen Bond, Ionic
Ile50, Gly217van der Waals

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov An MD simulation would treat the 1-(Ethylsulfonyl)piperazine hydrochloride molecule as a dynamic entity, allowing for the exploration of its conformational landscape and the stability of its different forms. Studies have utilized MD simulations to understand the conformational flexibility of various piperazine derivatives and its importance for their biological activity. nih.gov For instance, simulations can reveal how the piperazine ring puckers and how the ethylsulfonyl group rotates, which can influence how the molecule interacts with its environment and potential binding partners. nitech.ac.jp

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules.

Electronic Structure and Reactivity Predictions

These calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to its reactivity. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, researchers can predict which parts of the molecule are likely to be involved in chemical reactions. This information is invaluable for understanding its role as a reactant in the synthesis of more complex pharmaceutical agents.

Analysis of Bonding Interactions and Energy Landscapes

Quantum chemical calculations can provide a detailed analysis of the bonding within the molecule, including the strengths of the covalent bonds and the nature of non-covalent interactions. researchgate.net Furthermore, these methods can be used to map out the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. This provides a fundamental understanding of the molecule's intrinsic stability and conformational preferences.

A summary of computational data that could be generated for this compound:

Computational MethodProperty PredictedPotential Application
Molecular DockingBinding mode and affinityVirtual screening for drug targets
Molecular DynamicsConformational flexibility, stabilityUnderstanding dynamic behavior in solution
Quantum ChemistryElectronic structure, reactivityPredicting reaction sites for synthesis
Bond analysis, energy landscapeCharacterizing molecular stability

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico models provide valuable insights into the likely pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. researchgate.netnih.gov For this compound, various computational tools can be employed to estimate its ADME parameters. These predictions are based on its structural features, such as the ethylsulfonyl group and the piperazine ring.

The piperazine moiety is known to influence solubility and basicity, which can impact absorption and distribution. jchemlett.com The ethylsulfonyl group, being polar, can also affect these properties. Computational studies on analogous arylpiperazine and sulfonyl-containing derivatives have shown that such compounds generally exhibit good pharmacokinetic profiles. jchemlett.comresearchgate.net

A representative set of predicted ADME properties for 1-(Ethylsulfonyl)piperazine and structurally related compounds is presented below. These values are typically generated using a variety of predictive models, such as those based on quantitative structure-property relationships (QSPR).

Table 1: Predicted ADME Properties

Property Predicted Value Significance
Absorption
Aqueous Solubility (LogS) Moderate to High Influences dissolution and absorption.
Human Intestinal Absorption (HIA) > 80% High probability of being well-absorbed from the gut. researchgate.net
Caco-2 Permeability Moderate Indicates potential for passive diffusion across the intestinal barrier.
P-glycoprotein (P-gp) Substrate No Low likelihood of being actively pumped out of cells, which is favorable for bioavailability.
Distribution
Plasma Protein Binding (PPB) Low to Moderate A lower binding percentage means more free drug is available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Permeability Low to Moderate The ability to cross the BBB is target-dependent; low permeability is often desired to minimize central nervous system side effects for peripherally acting drugs. mdpi.com
Volume of Distribution (Vd) Moderate Suggests distribution into tissues beyond the bloodstream.
Metabolism
Cytochrome P450 (CYP) Inhibition Low potential for inhibition of major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) A low risk of drug-drug interactions. mdpi.com
Excretion
Total Clearance Low to Moderate Indicates the rate at which the drug is removed from the body.
Renal Excretion Likely a significant route The polar nature of the compound suggests it may be cleared by the kidneys.

Note: The values in this table are representative predictions for compounds with similar structural motifs and are intended for illustrative purposes. Actual experimental values for this compound may vary.

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The 1-(Ethylsulfonyl)piperazine scaffold is a valuable starting point for such screening efforts due to its synthetic tractability and its presence in numerous biologically active compounds. nih.gov

Strategies for virtual screening and lead identification involving the 1-(Ethylsulfonyl)piperazine scaffold can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening: When the three-dimensional structure of the target is unknown, a model of a known active ligand can be used to search for other molecules with similar properties. For the 1-(Ethylsulfonyl)piperazine scaffold, this could involve searching for compounds with similar shape, size, and electrostatic properties. Pharmacophore modeling, which defines the essential spatial arrangement of features necessary for biological activity, is a powerful ligand-based method. mdpi.com A pharmacophore model could be developed based on a known active compound containing the sulfonylpiperazine moiety, and then used to screen large compound databases.

Structure-Based Virtual Screening: If the 3D structure of the biological target is available, molecular docking can be employed to predict the binding orientation and affinity of candidate molecules. researchgate.net In this approach, a library of compounds containing the 1-(Ethylsulfonyl)piperazine scaffold, or derivatives thereof, would be docked into the active site of the target protein. The molecules are then ranked based on their predicted binding energy, and the top-ranking compounds are selected for further experimental validation. This method has been successfully used to identify inhibitors for a variety of targets using piperazine-containing compound libraries. researchgate.net

The identification of lead compounds often involves an iterative process of virtual screening, chemical synthesis, and biological testing. nih.govresearchgate.net The 1-(Ethylsulfonyl)piperazine scaffold provides a versatile platform that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

De Novo Drug Design Approaches Utilizing 1-(Ethylsulfonyl)piperazine Scaffold

De novo drug design is a computational strategy that aims to build novel molecular structures from scratch, often tailored to fit the binding site of a specific biological target. nih.govethz.ch The 1-(Ethylsulfonyl)piperazine scaffold can serve as a foundational building block or a fragment in such design approaches.

The process of de novo design utilizing the 1-(Ethylsulfonyl)piperazine scaffold would typically involve the following steps:

Scaffold Placement: The 1-(Ethylsulfonyl)piperazine core is placed in a favorable orientation within the active site of the target protein. This initial placement can be guided by known binding modes of similar molecules or by computational methods that identify favorable interaction sites.

Fragment Growth: New chemical functionalities are computationally "grown" from the scaffold to form favorable interactions with the surrounding amino acid residues of the target. For instance, alkyl or aryl groups could be added to the piperazine nitrogen to occupy hydrophobic pockets, or hydrogen bond donors and acceptors could be introduced to interact with polar residues.

Fragment Linking: Alternatively, the active site can be probed for "hot spots" of favorable interactions. Fragments that bind to these hot spots can then be linked together using the 1-(Ethylsulfonyl)piperazine scaffold as a central linker to create a single, high-affinity molecule.

Optimization: The newly designed molecules are then evaluated for their predicted binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates can then be synthesized and tested experimentally.

A study on the de novo design of benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Mcl-1 demonstrated the potential of using a piperazine core to develop potent and selective binders. nih.gov Similarly, the 1-(Ethylsulfonyl)piperazine scaffold could be employed to design inhibitors for a wide range of targets by tailoring the substituents on the piperazine ring to achieve specific interactions with the target protein.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules. By probing the interaction of the compound with electromagnetic radiation, these techniques offer a wealth of information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-(Ethylsulfonyl)piperazine (B2401436) hydrochloride, ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Ethylsulfonyl)piperazine hydrochloride is expected to show distinct signals corresponding to the ethyl and piperazine (B1678402) protons. The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The piperazine ring protons typically appear as multiplets. Due to the hydrochloride salt form, the proton on the second nitrogen of the piperazine ring will be acidic and may exchange with residual water in the solvent, which can affect its appearance in the spectrum. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the protonation of the piperazine nitrogen.

Based on data for analogous compounds like 1-(Methylsulfonyl)piperazine (B1332412) tcichemicals.com, the expected chemical shifts for the piperazine protons would be in the range of 3.0-4.0 ppm. The ethyl group protons would likely appear more upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the two sets of equivalent carbons in the piperazine ring. The carbon atoms closer to the electron-withdrawing sulfonyl group will be deshielded and appear at a higher chemical shift.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment of ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure and confirm the connectivity of the ethylsulfonyl group to the piperazine ring.

Expected ¹H and ¹³C NMR Data for 1-(Ethylsulfonyl)piperazine Moiety

Please note: The following table is predictive and based on the analysis of similar structures. Actual chemical shifts for the hydrochloride salt may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.3 (triplet)~15
Ethyl -CH₂-~3.1 (quartet)~50
Piperazine -CH₂- (adjacent to SO₂)~3.3 (multiplet)~46
Piperazine -CH₂- (adjacent to NH₂⁺)~3.5 (multiplet)~44

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In a typical mass spectrum of 1-(Ethylsulfonyl)piperazine, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (178.26 g/mol ) nih.gov. Common fragmentation patterns for piperazine derivatives involve cleavage of the piperazine ring and the substituent groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and its fragments. This is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique used for both qualitative and quantitative analysis. In an LC-MS/MS experiment, the parent ion of 1-(Ethylsulfonyl)piperazine is selected and fragmented to produce characteristic product ions. This transition is then monitored for quantification. This technique is particularly useful for analyzing the compound in complex matrices.

Predicted Mass Spectrometry Data for 1-(Ethylsulfonyl)piperazine

Technique Ion m/z (predicted) Information Provided
MS (EI/CI)[M+H]⁺179.0852Molecular weight of the free base
HRMS (ESI)[M+H]⁺179.0852Elemental composition confirmation
MS/MSProduct IonsVariesStructural fragmentation pattern

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the protonated amine in the piperazine ring.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the ethyl and piperazine methylene groups.

S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing as two bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

An ATR-IR spectrum for the free base, 1-(Ethylsulfonyl)piperazine, is available and provides a reference for the fundamental vibrational modes of the molecule nih.gov.

Characteristic IR Absorption Bands for 1-(Ethylsulfonyl)piperazine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (in hydrochloride salt)Stretching3200-3400 (broad)
C-H (aliphatic)Stretching2850-3000
S=O (sulfonyl)Asymmetric Stretching~1350
S=O (sulfonyl)Symmetric Stretching~1160
C-NStretching1000-1250

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of pharmaceutical compounds. For a polar and basic compound like this compound, several HPLC modes can be considered.

A common approach for such compounds is reversed-phase HPLC, often with an ion-pairing agent to improve peak shape and retention. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for polar compounds that are poorly retained on traditional reversed-phase columns.

A typical HPLC method for the analysis of a similar compound, 1-(2,3-dichlorophenyl) piperazine hydrochloride, utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer gradient. Detection is commonly achieved using a UV detector.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: AcetonitrileB: Phosphate Buffer (pH adjusted)
Gradient Gradient elution, e.g., starting with low %A and increasing
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or by Mass Spectrometry
Injection Volume 10 µL

This table represents a general starting point, and method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is particularly useful for assessing purity and quantifying related substances. The inherent volatility of many piperazine derivatives makes them amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. scholars.directresearchgate.net

A typical GC method for analyzing piperazine derivatives involves a capillary column, such as a DB-17, which consists of (50%-Phenyl)-methylpolysiloxane. researchgate.nethakon-art.com The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile phase, which is an inert carrier gas like helium. researchgate.net The injector and detector temperatures are optimized to ensure efficient volatilization of the sample and sensitive detection of the components. researchgate.net For instance, a sensitive gas chromatographic method was developed for the determination of a piperazine derivative, Trelibet, and its metabolites in biological fluids using a dimethylsilicone capillary column and a nitrogen-phosphorus flame-ionization detector. nih.gov

The following table outlines typical instrumental parameters for the GC analysis of piperazine derivatives.

ParameterConditionSource
ColumnDB-17, 30 m x 0.53 mm, 1 µm film thickness researchgate.net
Carrier GasHelium researchgate.net
Flow Rate2 mL/min researchgate.net
Injector Temperature250°C researchgate.net
Detector Temperature260°C (FID) researchgate.net
Oven Program150°C (10 min), then 35°C/min to 260°C (2 min) researchgate.net
Injection Volume1.0 µL researchgate.net
DiluentMethanol researchgate.net

Interactive Data Table: GC Parameters for Piperazine Derivative Analysis (This is a simplified representation of an interactive table. In a true interactive format, users could sort and filter the data.)

ParameterValue
Column Type DB-17
Carrier Gas Helium
Injector Temp (°C) 250
Detector Temp (°C) 260

Capillary Electrophoresis (CE) for Purity and Counter-Ion Analysis

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is a valuable tool for the analysis of this compound, particularly for determining its purity and for the quantitative analysis of the hydrochloride counter-ion. nih.govresearchgate.net

For purity analysis, capillary zone electrophoresis (CZE) is often employed. nih.gov In CZE, the separation of analytes occurs based on their charge-to-size ratio in a buffer-filled capillary. nih.gov This technique is capable of separating the main compound from its impurities with high efficiency and in a short analysis time. nih.gov

A significant application of CE in the analysis of pharmaceutical salts is the determination of the counter-ion. researchgate.net Since this compound is a salt, it is crucial to confirm the stoichiometric ratio between the ethylsulfonylpiperazine cation and the chloride anion. researchgate.net Due to the lack of a strong chromophore in the chloride ion, indirect UV detection is a commonly used method. nih.govresearchgate.net This involves adding a UV-absorbing compound to the background electrolyte, which is displaced by the analyte ions, resulting in a decrease in absorbance that can be measured. nih.gov A fast and selective CE method was developed for piperazine counter-ion analysis using benzylamine (B48309) as the UV absorbing probe and diethylamine (B46881) as an internal standard. nih.gov

The following table summarizes the key aspects of a CE method for counter-ion analysis.

AspectDescriptionSource
Technique Capillary Electrophoresis (CE) nih.gov
Application Piperazine counter-ion analysis nih.gov
Detection Method Indirect UV detection nih.gov
UV Absorbing Probe Benzylamine nih.gov
Internal Standard Diethylamine nih.gov

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like this compound. nih.gov It provides detailed information about the crystal structure, including the arrangement of molecules in the crystal lattice, bond lengths, and bond angles. mdpi.com Both single-crystal XRD and powder XRD (PXRD) are utilized in the analysis of pharmaceutical compounds. nih.govacs.org

Single-crystal XRD offers the most definitive structural information. When a suitable single crystal of the compound is obtained, it can be used to determine the precise three-dimensional structure of the molecule. mdpi.com This includes the conformation of the piperazine ring and the ethylsulfonyl group, as well as the interactions between the cation and the chloride anion. For example, the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride revealed a chair conformation for the piperazinium ring and a three-dimensional framework linked by intermolecular hydrogen bonds. nih.gov

Powder XRD is used to analyze a polycrystalline sample and provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. acs.org This is particularly important for identifying different polymorphs, which are different crystalline forms of the same compound that can have different physical properties. mdpi.com The PXRD pattern of a new compound can be compared to known patterns to confirm its identity and crystalline form. researchgate.net

The table below presents typical information obtained from an XRD analysis of a piperazine salt.

ParameterInformation ProvidedSource
Crystal System e.g., Monoclinic, Triclinic mdpi.comresearchgate.net
Space Group e.g., P21/n, C2/c researchgate.netresearchgate.net
Unit Cell Dimensions a, b, c, α, β, γ mdpi.com
Molecular Conformation e.g., Chair conformation of piperazine ring nih.gov
Intermolecular Interactions Hydrogen bonding, etc. nih.gov

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is a critical step in ensuring the accuracy and reliability of analytical results, particularly for chromatographic techniques like GC. uoguelph.ca For the analysis of this compound, sample preparation may involve dissolution in a suitable volatile solvent, filtration to remove particulate matter, and dilution to an appropriate concentration. hplcvials.com

In many cases, derivatization is employed to improve the analytical performance of piperazine compounds in GC. nih.gov Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for the analytical method being used. hplcvials.com For piperazine and its derivatives, which contain secondary amine groups, derivatization can enhance their volatility, thermal stability, and detectability. nih.gov

Common derivatization reagents for amines include chloroformates and acid anhydrides. nih.gov For instance, a method for the determination of piperazine in urine involved a two-phase derivatization procedure with ethyl- or isobutyl chloroformate. nih.gov Another approach involves derivatization with acetic anhydride. google.com A method was also developed to form a UV-active derivative of piperazine by reacting it with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which allows for sensitive detection using HPLC with UV detection. jocpr.comresearchgate.net

The following table highlights some derivatization techniques used for piperazine analysis.

Derivatization ReagentPurposeAnalytical TechniqueSource
Ethyl- or Isobutyl chloroformateEnhance volatility and detectabilityGC nih.gov
Acetic anhydridePre-column derivatization for GC-MS/MSGC-MS/MS google.com
4-chloro-7-nitrobenzofuran (NBD-Cl)Form a UV-active derivativeHPLC-UV jocpr.com

Future Research Directions and Potential in Medicinal Chemistry

Development of Next-Generation 1-(Ethylsulfonyl)piperazine (B2401436) Therapeutics

The development of next-generation therapeutics derived from 1-(Ethylsulfonyl)piperazine hydrochloride is a promising frontier. The core structure of 1-(ethylsulfonyl)piperazine serves as a versatile pharmacophore that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Future research will likely focus on the synthesis of extensive libraries of analogs, where systematic structural modifications can be made to the piperazine (B1678402) ring or the ethylsulfonyl group. This will allow for a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds.

For instance, the introduction of various substituents at the second nitrogen atom of the piperazine ring can lead to compounds with diverse pharmacological activities. These modifications can be designed to optimize interactions with specific biological targets, thereby tailoring the therapeutic effects for a range of diseases. The inherent properties of the sulfonyl group, such as its ability to form hydrogen bonds, can be leveraged to improve binding affinity and specificity to target proteins. ontosight.ai

Exploration of Novel Biological Targets and Therapeutic Areas

While the full therapeutic potential of this compound is still under investigation, the broader class of piperazine-containing compounds has demonstrated a wide array of biological activities, including anticancer, and antidiabetic properties. mdpi.comresearchgate.net Future research should be directed towards identifying and validating novel biological targets for 1-(Ethylsulfonyl)piperazine derivatives.

High-throughput screening campaigns against diverse panels of enzymes, receptors, and ion channels could unveil previously unknown biological activities. Furthermore, phenotypic screening approaches, which assess the effects of compounds on cellular or organismal models of disease, may reveal novel therapeutic applications without a preconceived target. The exploration of new therapeutic areas for these compounds is a key objective. Given the prevalence of the piperazine scaffold in central nervous system (CNS) active drugs, investigating the potential of 1-(Ethylsulfonyl)piperazine derivatives for neurological and psychiatric disorders could be a fruitful avenue of research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of 1-(Ethylsulfonyl)piperazine-based therapeutics. These computational tools can significantly accelerate the drug discovery process, from target identification to lead optimization. beilstein-journals.orgresearchgate.net

AI algorithms can be employed to analyze large datasets of chemical structures and biological activities to predict the therapeutic potential of novel 1-(Ethylsulfonyl)piperazine analogs. sciencelink.net Machine learning models can be trained to predict various pharmacokinetic and toxicological properties, enabling the in silico screening of virtual compound libraries and prioritizing the synthesis of candidates with the most promising profiles. arxiv.org

Furthermore, AI can be utilized to design novel molecular structures with desired biological activities. Generative models can propose new 1-(Ethylsulfonyl)piperazine derivatives that are predicted to have high affinity and selectivity for a specific biological target. This data-driven approach can significantly reduce the time and resources required for the identification of promising drug candidates.

Advances in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is crucial for the cost-effective production of this compound and its derivatives. Future research in this area will likely focus on the principles of green chemistry to minimize the environmental impact of the synthetic processes. unibo.itresearchgate.net

This includes the use of safer solvents, the reduction of waste, and the development of catalytic methods that operate under milder reaction conditions. For instance, flow chemistry and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency, reduce reaction times, and improve product yields. nih.gov

Moreover, the development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can streamline the synthesis and reduce the need for purification of intermediates. nih.gov The application of novel catalytic systems, such as biocatalysts or earth-abundant metal catalysts, could also contribute to more sustainable and economical synthetic routes. mdpi.com

Collaborative Research Opportunities in Academia and Industry

The advancement of research on this compound will be significantly enhanced through collaborative efforts between academic institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors to accelerate the translation of basic scientific discoveries into new medicines. drugbank.comhubspotusercontent10.net

Academic research often excels in fundamental discovery, including the identification of novel biological targets and the elucidation of mechanisms of action. researchgate.net Industry partners, on the other hand, possess the resources and expertise in drug development, including medicinal chemistry optimization, preclinical and clinical testing, and regulatory affairs. drugbank.com

Joint research programs, consortia, and public-private partnerships can provide a framework for these collaborations. nih.gov By sharing knowledge, resources, and expertise, these collaborations can de-risk and expedite the development of new therapeutics based on the 1-(Ethylsulfonyl)piperazine scaffold, ultimately benefiting patients in need of new and improved treatment options.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies purity (>98%) and detects sulfonylation byproducts using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .
  • NMR Spectroscopy : Confirms the ethylsulfonyl group (¹H NMR: δ 1.3 ppm for CH₃, δ 3.5–4.0 ppm for piperazine protons; ¹³C NMR: δ 45 ppm for sulfonyl carbon) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 38.5%, H: 6.4%, N: 14.3%) .

How does pH affect the stability of this compound in aqueous solutions?

Basic Research Question

  • Acidic Conditions (pH < 3) : Protonation of the piperazine ring enhances solubility but may hydrolyze the sulfonyl group over time.
  • Neutral/Basic Conditions (pH 7–9) : Risk of piperazine ring deprotonation, leading to precipitation. Stability assays show >90% integrity at 4°C for 24 hours in pH 4–6 buffers .

How can researchers resolve contradictions in reported receptor binding data for piperazine sulfonamides?

Advanced Research Question

  • Assay Variability : Use standardized competitive binding assays (e.g., 5-HT₂A or D₂ receptors) with radioligands like [³H]ketanserin. Control for buffer ionic strength and temperature .
  • Metabolite Interference : Pre-incubate liver microsomes to assess metabolic stability, as ethylsulfonyl metabolites may exhibit off-target activity .

What strategies differentiate in vitro and in vivo efficacy of 1-(ethylsulfonyl)piperazine derivatives?

Advanced Research Question

  • In Vitro : Use HEK293 cells expressing target receptors (e.g., serotonin or dopamine) to measure IC₅₀ values. Compare with cytotoxicity (MTT assay) .
  • In Vivo : Employ rodent models (e.g., forced swim test for antidepressants) with pharmacokinetic profiling (plasma half-life, brain penetration via LC-MS/MS) .

How do structural modifications of the ethylsulfonyl group impact enzyme inhibition profiles?

Advanced Research Question

  • Sulfonyl Substituents : Replace ethyl with trifluoromethyl (CF₃) to enhance metabolic stability. Assay CYP450 inhibition (e.g., CYP3A4) using fluorogenic substrates .
  • Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to modulate serotonin receptor affinity .

What methodologies validate the selectivity of 1-(ethylsulfonyl)piperazine derivatives for CNS targets?

Advanced Research Question

  • Off-Target Screening : Use panels of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep-PANEL®) to rule out non-specific binding .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to 5-HT₁A homology models) to predict selectivity .

How should researchers address discrepancies in reported anti-inflammatory vs. anticancer activities?

Advanced Research Question

  • Dose-Dependent Effects : Perform dose-response curves (0.1–100 µM) in cancer (e.g., MCF-7) and immune cells (e.g., RAW264.7 macrophages).
  • Pathway Analysis : Use RNA-seq to identify NF-κB or MAPK pathway activation at low doses vs. apoptosis at high doses .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize with 1M NaOH before incineration. Avoid aqueous release due to potential aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.